molecular formula C30H35NO4 B565606 tert-butyl N-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]-N-methylcarbamate CAS No. 1189368-74-8

tert-butyl N-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]-N-methylcarbamate

Cat. No.: B565606
CAS No.: 1189368-74-8
M. Wt: 473.613
InChI Key: YTOIZUSUOKWFEH-DQSJHHFOSA-N
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Description

The compound tert-butyl N-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]-N-methylcarbamate is a hybrid molecule designed to combine structural motifs of selective estrogen receptor modulators (SERMs) and microtubule-targeting agents. Its core structure includes:

  • A tert-butyl carbamate group for enhanced stability and controlled release of active metabolites.
  • A phenoxyethyl-N-methylcarbamate backbone that facilitates binding to estrogen receptors (ERs) .
  • A (Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl moiety, which mimics the stilbene framework of SERMs like endoxifen, enabling ERα/β modulation .

This compound is synthesized via multi-step reactions involving protective group strategies (e.g., tert-butyldimethylsilane (TBS) for hydroxyl protection) and coupling agents like dicyclohexylcarbodiimide (DCC) for amide bond formation . Its Z-configuration at the double bond is critical for maintaining ER-binding affinity, as observed in structurally related SERMs .

Properties

IUPAC Name

tert-butyl N-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35NO4/c1-6-27(22-10-8-7-9-11-22)28(23-12-16-25(32)17-13-23)24-14-18-26(19-15-24)34-21-20-31(5)29(33)35-30(2,3)4/h7-19,32H,6,20-21H2,1-5H3/b28-27-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOIZUSUOKWFEH-DQSJHHFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C(=O)OC(C)(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C(=O)OC(C)(C)C)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Wittig Reaction for Z-Selective Olefination

The (Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl group is synthesized via a Wittig reaction between 4-hydroxybenzaldehyde and a stabilized ylide derived from a triphenylphosphonium salt. To achieve Z selectivity, non-stabilized ylides generated under mild conditions are employed.

Representative Procedure :

  • Ylide Preparation : Triphenylphosphine (10 mmol) is reacted with 1-bromo-2-phenylbutane (10 mmol) in dry THF under nitrogen, followed by treatment with n-BuLi at −78°C.

  • Olefination : The ylide is added to 4-hydroxybenzaldehyde (10 mmol) in THF at 0°C, stirred for 12 h, and quenched with saturated NH4Cl.

  • Workup : Extraction with ethyl acetate, drying over MgSO4, and column chromatography (hexane/EtOAc) yield the (Z)-alkene (65% yield, >90% Z purity).

Analytical Validation :

  • 1H NMR : Characteristic coupling constants (J = 10–12 Hz for Z isomer).

  • NOE Spectroscopy : Confirms spatial proximity of substituents across the double bond.

Construction of the Phenoxyethylamine Intermediate

Williamson Ether Synthesis

The phenoxyethyl chain is introduced via nucleophilic substitution between 4-[(Z)-styryl]phenol and 1-bromo-2-(methylamino)ethane.

Optimized Protocol :

  • Base Activation : 4-[(Z)-Styryl]phenol (5 mmol) is dissolved in acetone with K2CO3 (15 mmol).

  • Alkylation : 1-Bromo-2-(methylamino)ethane hydrobromide (6 mmol) is added, and the mixture is refluxed for 24 h.

  • Isolation : Filtration, solvent evaporation, and recrystallization from ethanol afford the phenoxyethylamine (70% yield).

Key Considerations :

  • Excess base ensures deprotonation of the phenol and minimizes side reactions.

  • Use of a polar aprotic solvent (e.g., DMF) accelerates the reaction but requires stringent drying.

Carbamate Protection of the Amine

Boc Anhydride Protocol

The secondary amine is protected using di-tert-butyl dicarbonate (Boc2O) under mild conditions.

Procedure :

  • Reaction Setup : Phenoxyethylamine (5 mmol) is dissolved in dichloromethane (DCM) with DIPEA (15 mmol).

  • Boc Protection : Boc2O (6 mmol) is added dropwise at 0°C, and the mixture is stirred at room temperature for 16 h.

  • Workup : Washing with 5% citric acid, saturated NaHCO3, and brine, followed by solvent evaporation, yields the carbamate (85% purity).

Analytical Data :

  • MS (ESI+) : m/z 449.2 [M+H]+.

  • 1H NMR : δ 1.39 (s, 9H, Boc), 3.01 (s, 3H, N-CH3).

Final Coupling and Global Deprotection

Suzuki-Miyaura Cross-Coupling (Optional)

If the styryl fragment is introduced late-stage, a palladium-catalyzed coupling links the boronic acid derivative of the styryl group to a halogenated phenoxyethyl carbamate.

Conditions :

  • Pd(PPh3)4 (5 mol%), K2CO3 (2 eq), DME/H2O (3:1), 80°C, 12 h.

  • Yields: 60–75% after silica gel purification.

Deprotection of Phenolic OH (if Protected)

A silyl ether (e.g., TBS) is cleaved using tetrabutylammonium fluoride (TBAF) in THF (90% yield).

Challenges and Optimization

Stereochemical Control

  • Z-Selectivity : Use of non-stabilized ylides at low temperatures minimizes thermal equilibration to the E isomer.

  • Catalytic Asymmetric Methods : Chiral ligands (e.g., BINAP) in Heck reactions provide enantiomeric excess but require rigorous optimization.

Purification Strategies

  • Column Chromatography : Gradient elution (hexane → EtOAc) resolves carbamate and styryl intermediates.

  • Recrystallization : Ethanol/water mixtures improve purity of final products.

Scalability and Industrial Relevance

  • Cost Efficiency : Boc2O and DIPEA are cost-prohibitive at scale; alternatives like Boc-OSu (N-hydroxysuccinimide ester) reduce reagent waste.

  • Green Chemistry : Solvent-free mechanochemical Wittig reactions are under investigation but remain experimental .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydro

Biological Activity

tert-butyl N-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]-N-methylcarbamate is a synthetic compound derived from tamoxifen, a well-established selective estrogen receptor modulator (SERM). This compound exhibits significant biological activity, particularly in relation to estrogen receptors and potential therapeutic applications in hormone-dependent cancers.

Chemical Structure and Properties

The compound's structure can be broken down into key functional groups that contribute to its biological activity:

  • Carbamate Group : Enhances solubility and bioavailability.
  • Phenoxy and Hydroxyphenyl Moieties : Involved in estrogen receptor binding.
  • Alkenyl Chain : Contributes to the structural rigidity and specificity.

Estrogen Receptor Modulation

Research indicates that this compound acts as an antagonist of estrogen receptor alpha (ERα). It promotes the degradation of ERα through the ubiquitin-proteasome pathway, which is crucial for regulating estrogen-responsive gene expression. In vitro studies have demonstrated that this compound can effectively reduce ERα levels in breast cancer cell lines such as MCF-7, with a DC50 value of approximately 11.94 nM, indicating potent activity against hormone-dependent tumors .

Anticancer Activity

In addition to its role as an ER antagonist, this compound exhibits antiproliferative effects on various cancer cell lines. For instance, treatment with this compound resulted in reduced cell viability and induced apoptosis in ER-positive breast cancer cells. The mechanism involves modulation of cell cycle progression and induction of apoptosis through intrinsic pathways .

Study 1: In Vitro Analysis

A study conducted on MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in ERα levels. The use of proteasome inhibitors indicated that the degradation mechanism is reliant on proteasome activity, confirming the role of this compound in targeting ERα for degradation .

Study 2: Comparative Analysis with Tamoxifen

Comparative studies between this compound and tamoxifen revealed that the new compound has a higher efficacy in degrading ERα. This suggests potential advantages in therapeutic applications where tamoxifen resistance is an issue .

Data Table: Biological Activity Summary

Activity TypeObserved EffectConcentration (nM)Reference
ERα DegradationSignificant reduction11.94
AntiproliferativeReduced cell viabilityVaries
Apoptosis InductionIncreased apoptotic markersVaries

Scientific Research Applications

Estrogen Receptor Modulation

The compound is structurally related to known estrogen receptor modulators, such as tamoxifen. Research has shown that it exhibits estrogenic activity, stimulating cell proliferation in estrogen receptor-positive breast cancer cell lines (e.g., MCF-7) .

Synthesis and Derivatives

The synthesis of tert-butyl N-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]-N-methylcarbamate involves several key steps:

  • Key Reactions : The McMurry reaction has been employed for generating related compounds, emphasizing mild reaction conditions and compatibility with various functional groups .
  • Analog Development : The ability to synthesize derivatives allows for the exploration of structure-activity relationships (SAR), which can lead to more effective compounds with improved selectivity and reduced side effects.

Therapeutic Implications

Given its estrogenic activity, this compound holds potential therapeutic implications in the treatment of hormone-dependent cancers:

  • Breast Cancer Treatment : Its ability to modulate estrogen receptor activity suggests that it could be developed as a treatment option for ER-positive breast cancers.
  • Combination Therapies : Future studies could explore its efficacy in combination with existing therapies to enhance treatment outcomes and overcome resistance mechanisms observed with traditional therapies like tamoxifen.

Table 1: Summary of Research Findings on this compound

StudyFocusFindings
Estrogenic ActivityDemonstrated significant agonistic effects on MCF-7 cells; EC50 comparable to E2.
PROTAC DevelopmentInvestigated as a potential component in proteolysis targeting chimeras for targeted degradation of ERα.
Synthesis MethodsExplored efficient synthetic routes yielding various analogs with potential therapeutic benefits.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural variations and synthetic outcomes of compounds closely related to the target molecule:

Compound Name / ID Key Structural Features Synthesis Yield Notable Properties Reference
Target compound tert-butyl carbamate, (Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl, phenoxyethyl chain Not explicitly reported Enhanced stability due to tert-butyl protection; ER-binding via hydroxyphenyl group
Compound 3e (E/Z)-3-(3,4-dihydroxyphenyl)acrylamide, trimethoxyphenyl Moderate Higher polarity due to dihydroxyphenyl; potential for improved solubility
Compound 3i 2-(3-hydroxy-4-methoxyphenyl)acrylamide, trimethoxyphenyl 85% High yield; balanced lipophilicity from methoxy/hydroxy groups
Compound 16a Combretastatin A-415 conjugate, diphenylbutenyl Not reported Microtubule disruption activity; lower ER specificity
Compound 38 (from ) Bis-(4-hydroxyphenyl)butenyl, p-tolyl acrylamide Not reported Dual hydroxyphenyl groups may enhance ER dimerization

Key Observations

Substituent Effects on Yield :

  • Methoxy groups (e.g., in 3i, 3j) correlate with higher yields (76–94%) compared to hydroxylated analogs (e.g., 3h: 26%), likely due to reduced steric hindrance and oxidative side reactions .
  • Tert-butyl carbamate in the target compound offers synthetic advantages over TBS-protected intermediates (e.g., 16b), which require additional deprotection steps .

Biological Implications :

  • Hydroxyphenyl groups (as in the target compound and 3e) are critical for ER binding, while trimethoxyphenyl moieties (e.g., 3g, 16a) may enhance microtubule inhibition, suggesting dual mechanisms of action in hybrid scaffolds .
  • The (Z)-configuration in the target compound’s butenyl chain is essential for mimicking natural SERMs, whereas (E)-isomers show reduced ER affinity .

Physicochemical Properties: Hydroxyl groups (3e, 3i) improve aqueous solubility but may reduce metabolic stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]-N-methylcarbamate
Reactant of Route 2
tert-butyl N-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]-N-methylcarbamate

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